S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate
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Overview
Description
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” is a chemical compound with the molecular formula C12H28NO3PS and a molecular weight of 297.39 . It is also known by other names such as DIPR-Amiton .
Synthesis Analysis
The synthesis of phosphorothioates like “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” can be achieved through reactions of O,O’-dialkyl thiophosphoric acids with alkyl halides, in the presence of a base . This provides a direct synthetic route to phosphorothioates via O,O’-dialkyl thiophosphate anion formation . A simple, efficient, and general method has been developed for the synthesis of phosphorothioates through a one-pot reaction of alkyl halides with the mixture of diethyl phosphite in the presence of triethylamine/sulfur/and acidic alumina under solvent-free conditions using microwave irradiation .Molecular Structure Analysis
The molecular structure of “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” consists of 12 carbon atoms, 28 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, 1 phosphorus atom, and 1 sulfur atom . The exact structure can be found in the MOL file: 219662-56-3.mol .Chemical Reactions Analysis
Organothiophosphates, such as “S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate”, are susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides . Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides .Physical And Chemical Properties Analysis
“S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate” has a predicted boiling point of 338.6±44.0 °C and a predicted density of 1.041±0.06 g/cm3 . Its pKa is predicted to be 9.58±0.28 .Scientific Research Applications
Electrochemical Detection of Organophosphorus Pesticides
Electrochemical methods are sought after for the recognition of organophosphorus pesticides due to their simplicity, speed, and cost-effectiveness. Researchers have focused on enhancing the electrochemical detection of such compounds, including Diazinon, through modifications of electrodes with various materials for improved sensitivity and specificity. This approach provides a direct, efficient method for detecting residues in crops and environmental samples, addressing the compound's adverse effects on human health and ecosystems (Lohrasbi‐Nejad, 2022).
Radioprotection and Phosphorothioate Agents
Studies on radioprotection have revealed the potential of phosphorothioate agents, like WR-compounds, in protecting against radiation-induced damage. These compounds' efficacy as radioprotectors is attributed to their high affinity for DNA and their structural similarity to polyamines, affecting DNA-related processes. Such research underscores the importance of understanding the mechanisms of radioprotection to enhance the safety of radiation exposure in various settings, including medical treatments and emergencies (Weiss, 1997).
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
The environmental fate and mammalian toxicity of degradation products from chemical warfare agents, including organophosphorus compounds, have been thoroughly assessed. This research highlights the persistence and potential risks of certain degradation products, contributing to our understanding of environmental and health impacts post-exposure. Such insights are crucial for environmental monitoring and developing effective decontamination strategies (Munro et al., 1999).
Ethylene Oxide Sterilization of Medical Devices
Ethylene oxide sterilization has emerged as a critical process for medical devices, demonstrating the importance of understanding its action mechanism, toxicity, and the challenges in cycle design and validation. This area of research is pivotal for ensuring the safe and effective sterilization of medical tools, impacting public health positively (Mendes et al., 2007).
Natural Products with Organophosphorus Functional Groups
The study of natural products containing rare organophosphorus functional groups, such as phosphorothioates, offers insights into their biological activities and roles in cellular metabolism. This research challenges the notion of the rarity of nonphosphate organophosphorus groups in biochemistry, suggesting a broader utilization and significance in life processes than previously understood (Petkowski et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-(2-diethoxyphosphorylsulfanylethyl)-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUBECNGNBBISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCN(C(C)C)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28NO3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate |
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